molecular formula C9H9F3O B188227 3-Methyl-5-(trifluoromethyl)benzyl alcohol CAS No. 116070-38-3

3-Methyl-5-(trifluoromethyl)benzyl alcohol

Cat. No. B188227
M. Wt: 190.16 g/mol
InChI Key: ZGZONWVUWCPMJZ-UHFFFAOYSA-N
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Description

“3-Methyl-5-(trifluoromethyl)benzyl alcohol” is a chemical compound with the molecular formula C9H9F3O . It is also known by other names such as [3-methyl-5-(trifluoromethyl)phenyl]methanol .


Synthesis Analysis

While specific synthesis methods for “3-Methyl-5-(trifluoromethyl)benzyl alcohol” were not found, a related compound, 2,3,5,6-Tetrafluorobenzyl alcohol, was synthesized by the reduction of methyl 2,3,5,6-tetrafluorobenzoate with NaBH4/I2 .


Molecular Structure Analysis

The molecular structure of “3-Methyl-5-(trifluoromethyl)benzyl alcohol” can be represented by the InChI code: InChI=1S/C9H9F3O/c1-6-2-7(5-13)4-8(3-6)9(10,11)12/h2-4,13H,5H2,1H3 . The Canonical SMILES representation is: CC1=CC(=CC(=C1)C(F)(F)F)CO .


Physical And Chemical Properties Analysis

The molecular weight of “3-Methyl-5-(trifluoromethyl)benzyl alcohol” is 190.16 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass is 190.06054939 g/mol . The Topological Polar Surface Area is 20.2 Ų . The compound has a Heavy Atom Count of 13 .

Scientific Research Applications

  • Pharmaceutical Synthesis

    • Application : 3-Methyl-5-(trifluoromethyl)benzyl alcohol is used as a pharmaceutical intermediate . It is also used to predict the NMR spectrum .
  • Production of FDA-Approved Trifluoromethyl Group-Containing Drugs

    • Application : Trifluoromethyl group-containing drugs have been approved by the FDA for various diseases and disorders . The trifluoromethyl group is one of the pharmacophores in these drugs .
    • Method of Application : One example is the production of selinexor, which begins with 3,5-bis(trifluoromethyl)benzonitrile . The 3,5-bis(trifluoromethyl)benzamide, which reacted with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate, was obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2 .
    • Results or Outcomes : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
  • Chemical Synthesis
    • Application : 3-Methyl-5-(trifluoromethyl)benzyl alcohol is used as a chemical intermediate . It is also used to predict the NMR spectrum .
  • Chemical Synthesis
    • Application : 3-Methyl-5-(trifluoromethyl)benzyl alcohol is used as a chemical intermediate . It is also used to predict the NMR spectrum .

Future Directions

While specific future directions for “3-Methyl-5-(trifluoromethyl)benzyl alcohol” were not found, a related compound, 3,5-bis(trifluoromethyl)benzyl, was used to modify a triazine-based covalent organic framework, which has been widely used in Li–S batteries .

properties

IUPAC Name

[3-methyl-5-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-6-2-7(5-13)4-8(3-6)9(10,11)12/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZONWVUWCPMJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379615
Record name 3-Methyl-5-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(trifluoromethyl)benzyl alcohol

CAS RN

116070-38-3
Record name 3-Methyl-5-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of 3-methyl-5-(trifluoromethyl)benzoic acid (1 g, 4.90 mmol) in THF (5 ml) at −78° C. under nitrogen was added dropwise over 10 mins borane tetrahydrofuran complex 1M in THF (24.49 ml, 24.49 mmol). The reaction mixture was then allowed to warm to RT over 20 hours. On cooling in an ice/water bath the reaction mixture was quenched dropwise with MeOH (10 ml) and then 1M HCl until effervescence ceased. Water was added and the reaction mixture stirred at RT for 30 mins and the THF was removed under reduced pressure. EtOAc was added and the organic portion dried over MgSO4, filtered and concentrated under reduced pressure. Purification was carried out by chromatography on silica using 0-50% EtOAc in Hexanes as eluent to afford the title product;
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
24.49 mL
Type
solvent
Reaction Step Two

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